molecular formula C12H11Cl3N2O B12598661 5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole CAS No. 639815-83-1

5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole

Katalognummer: B12598661
CAS-Nummer: 639815-83-1
Molekulargewicht: 305.6 g/mol
InChI-Schlüssel: HVDFJAXOEPEROO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a trichloromethyl group, an ethoxy group, and a phenyl group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxy-1-phenyl-1H-pyrazole with trichloromethylating agents such as trichloromethyl chloroformate or trichloromethyl sulfonyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and reaction time are optimized to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trichloromethyl group can yield carboxylic acids, while reduction can produce methyl derivatives .

Wissenschaftliche Forschungsanwendungen

5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trichloromethyl group can form reactive intermediates that interact with biological molecules, leading to various effects. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole is unique due to the combination of its functional groups and the pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer

639815-83-1

Molekularformel

C12H11Cl3N2O

Molekulargewicht

305.6 g/mol

IUPAC-Name

3-ethoxy-1-phenyl-5-(trichloromethyl)pyrazole

InChI

InChI=1S/C12H11Cl3N2O/c1-2-18-11-8-10(12(13,14)15)17(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI-Schlüssel

HVDFJAXOEPEROO-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NN(C(=C1)C(Cl)(Cl)Cl)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.